7,7-difluoro-3-oxabicyclo[4.1.0]heptan-5-amine hydrochloride
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Overview
Description
7,7-difluoro-3-oxabicyclo[4.1.0]heptan-5-amine hydrochloride is a chemical compound with a unique bicyclic structure. It is characterized by the presence of two fluorine atoms, an oxygen atom, and an amine group within its bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-difluoro-3-oxabicyclo[4.1.0]heptan-5-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.
Introduction of fluorine atoms: Fluorination reactions are carried out to introduce the fluorine atoms at the desired positions.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes .
Chemical Reactions Analysis
Types of Reactions
7,7-difluoro-3-oxabicyclo[4.1.0]heptan-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
7,7-difluoro-3-oxabicyclo[4.1.0]heptan-5-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Chemical Biology: It is used in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 7,7-difluoro-3-oxabicyclo[4.1.0]heptan-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-oxabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but without the fluorine atoms.
3-oxabicyclo[4.1.0]heptane: Another similar compound lacking the fluorine atoms and amine group.
Uniqueness
The presence of fluorine atoms and the amine group in 7,7-difluoro-3-oxabicyclo[4.1.0]heptan-5-amine hydrochloride distinguishes it from other similar compounds. These functional groups can significantly influence the compound’s reactivity, stability, and biological activity, making it unique and valuable for specific applications .
Properties
CAS No. |
2648947-36-6 |
---|---|
Molecular Formula |
C6H10ClF2NO |
Molecular Weight |
185.6 |
Purity |
95 |
Origin of Product |
United States |
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